molecular formula C17H15F3N2O3S B2697281 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 946215-86-7

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2697281
CAS RN: 946215-86-7
M. Wt: 384.37
InChI Key: OGLJSEQQXYKYLZ-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Cancer Treatment

Salinosporamide A exhibits potent anti-cancer properties. Researchers have discovered that it can effectively combat cancer cells. The compound is particularly promising for treating glioblastoma, a type of brain cancer. Its unique ability to cross the blood-brain barrier contributes to its success in clinical trials .

Enzyme-Driven Synthesis

The enzyme responsible for assembling salinosporamide A’s distinctive anti-cancer “warhead” is called SalC . Understanding how SalC activates this molecule has been a puzzle for nearly two decades. SalC’s reaction differs significantly from typical ketone synthases, as it forms two complex, reactive ring structures. This knowledge opens doors for future biotechnological approaches to inhibit various diseases .

Complex Molecular Structure

Salinosporamide A possesses a small yet intricate cyclic structure. Initially linear, it folds into a more complex circular form. Nature’s elegant method of producing SalC enzymes is common in biology, as they participate in the synthesis of human fatty acids and antibiotics like erythromycin in microbial organisms .

Clinical Trials and Beyond

Researchers are currently conducting phase III clinical trials using salinosporamide A for glioblastoma treatment. Its potential extends beyond cancer therapy, offering exciting prospects for designing novel anti-cancer agents and other disease treatments. By understanding the intricate enzymatic processes involved, scientists may create synthetic enzymes capable of producing similar complex structures .

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c18-17(19,20)15-8-2-1-7-14(15)16(23)21-12-5-3-6-13(11-12)22-9-4-10-26(22,24)25/h1-3,5-8,11H,4,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLJSEQQXYKYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

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